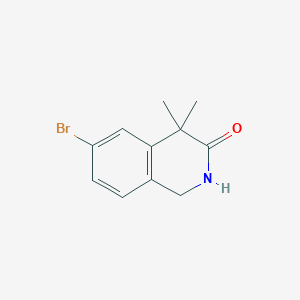
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (CAS Number: 1780774-37-9) is a compound of interest due to its potential biological activities. Isoquinoline derivatives have been studied for various pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₂BrN₁O. The compound features a bromine atom at the 6-position and two methyl groups at the 4-position of the isoquinoline ring structure.
Anticancer Properties
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines.
-
Mechanism of Action :
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G1/S or G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Oncogenic Pathways : They may inhibit key signaling pathways involved in tumor growth and survival, such as PI3K/Akt and MAPK pathways.
-
Case Studies :
- A study demonstrated that a related isoquinoline compound significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
- Another investigation revealed that structural modifications on isoquinoline derivatives enhanced their potency against specific cancer types, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
Antimicrobial Activity
Isoquinoline derivatives are also recognized for their antimicrobial properties. Research has shown that certain compounds can exhibit activity against a range of bacteria and fungi.
- In Vitro Studies :
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of isoquinoline derivatives.
- Mechanisms :
Data Table: Summary of Biological Activities
特性
IUPAC Name |
6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVRXCQJZCBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














